molecular formula C17H13N3O4 B15212101 1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione

1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione

Cat. No.: B15212101
M. Wt: 323.30 g/mol
InChI Key: QVFGUGGBYUPDGK-RVDMUPIBSA-N
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Description

1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione is a heterocyclic compound with a complex structure that includes a pyrazolidine ring, a nitrobenzylidene group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione typically involves the condensation of 4-nitrobenzaldehyde with 1-methyl-2-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazolidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine: Similar structure but with a dihydropyridine ring instead of a pyrazolidine ring.

    4-Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene groups but different core structures.

Uniqueness

1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

(4E)-1-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C17H13N3O4/c1-18-16(21)15(11-12-7-9-14(10-8-12)20(23)24)17(22)19(18)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+

InChI Key

QVFGUGGBYUPDGK-RVDMUPIBSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1C3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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